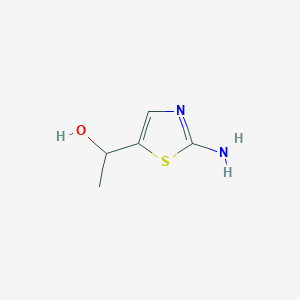
1-(2-Aminothiazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminothiazol-5-yl)ethan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by an amino group at the 2-position and a hydroxyl group at the ethan-1-ol side chain
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Aminothiazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under specific conditions. For instance, a mixture of 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and aromatic substituted aldehydes in ethanol can be stirred at 80°C for 30 minutes . This method is efficient, catalyst-free, and uses aqueous ethanol as the medium.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Aminothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis.
科学的研究の応用
1-(2-Aminothiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Thiazole derivatives, including this compound, are explored for their anticancer properties.
Industry: It is used in the development of various drugs and biologically active agents.
作用機序
The mechanism of action of 1-(2-Aminothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Mycobacterium tuberculosis does not appear to involve iron chelation . In anticancer research, thiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial properties.
5-(2-Aminothiazol-5-yl)-2-hydroxybenzamide: Another thiazole derivative with potential anticancer activity.
Uniqueness
1-(2-Aminothiazol-5-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
1-(2-amino-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3,(H2,6,7) |
InChIキー |
SUXKQNSZVCCRGX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(S1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















